Botcinin F

Description

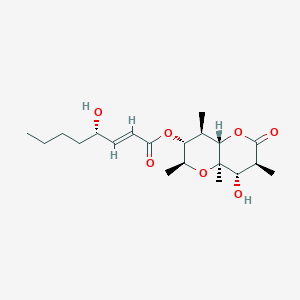

Structure

3D Structure

Properties

Molecular Formula |

C20H32O7 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(2S,3R,4R,4aS,7S,8S,8aR)-8-hydroxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxyoct-2-enoate |

InChI |

InChI=1S/C20H32O7/c1-6-7-8-14(21)9-10-15(22)25-16-11(2)18-20(5,27-13(16)4)17(23)12(3)19(24)26-18/h9-14,16-18,21,23H,6-8H2,1-5H3/b10-9+/t11-,12+,13+,14+,16-,17+,18+,20-/m1/s1 |

InChI Key |

NTXBEGLMBLTXSP-PIJDILSTSA-N |

SMILES |

CCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)O)(OC1C)C)C)O |

Isomeric SMILES |

CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@@H](C(=O)O2)C)O)(O[C@H]1C)C)C)O |

Canonical SMILES |

CCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)O)(OC1C)C)C)O |

Synonyms |

3-O-deacetyl-2-epi-botcinin A botcinin F |

Origin of Product |

United States |

Biosynthesis and Natural Production of Botcinin F

Elucidation of the Botcinin F Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a suite of dedicated enzymes encoded by a specific gene cluster. At the heart of this pathway are polyketide synthases, which assemble the carbon skeleton of the molecule from simple acetate units.

Identification and Functional Characterization of Key Polyketide Synthases (PKSs) in this compound Production (e.g., BcBOA6, BcBOA9)

The production of botcinic acid, the precursor to this compound, uniquely requires the coordinated action of two distinct polyketide synthases (PKSs): BcBOA6 and BcBOA9. nih.govresearchgate.net Gene inactivation studies have demonstrated that the deletion of either BcBOA6 or BcBOA9 completely abolishes the production of botcinic acid and its derivatives, including the botcinins. nih.gov

These two PKSs are reducing PKSs, containing various domains that catalyze specific steps in the polyketide chain assembly and modification. nih.gov BcBOA6 contains a methyltransferase (MT) domain, which is absent in BcBOA9, while BcBOA9 possesses an enoyl reductase (ER) domain that is not present in BcBOA6. nih.gov This domain distribution highlights the complementary roles of these two enzymes in constructing the final polyketide chain.

The functional differentiation of these PKSs is further supported by the analysis of knockout mutants. While the disruption of either gene halts the production of botcinic acid, the specific metabolic outcomes differ, suggesting distinct roles in the biosynthetic assembly line.

| Enzyme | Key Domains | Function in this compound Biosynthesis |

| BcBOA6 | Ketoacyl synthase (KS), Acyltransferase (AT), Dehydratase (DH), Methyltransferase (MT), Ketoreductase (KR), Acyl carrier protein (ACP) | Involved in the initial steps of polyketide chain assembly and methylation. nih.gov |

| BcBOA9 | Ketoacyl synthase (KS), Acyltransferase (AT), Dehydratase (DH), Enoyl reductase (ER), Ketoreductase (KR), Acyl carrier protein (ACP) | Plays a crucial role in subsequent elongation and reduction steps of the polyketide chain. nih.gov |

Genetic Organization and Regulation of the this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis, termed the Bcboa genes, are organized in a cluster located in a subtelomeric region of the B. cinerea genome. nih.govresearchgate.net This subtelomeric localization is noteworthy as these regions are often associated with genetic plasticity and the evolution of secondary metabolite gene clusters. The Bcboa gene cluster is not a single contiguous unit but is separated into at least two sub-clusters. nih.gov The genes within this cluster, from Bcboa1 to Bcboa12, are co-expressed, indicating a coordinated regulation of the entire pathway. nih.govresearchgate.net

The expression of the Bcboa gene cluster is under the control of specific transcription factors. A key regulator is BcBoa13, a putative Zn(II)2Cys6 transcription factor. nih.govresearchgate.net Genetic studies have shown that BcBoa13 is a nuclear protein that acts as a major positive regulator of the expression of the Bcboa1 to Bcboa12 genes. nih.govresearchgate.net Deletion of the BcBoa13 gene leads to a dramatic decrease in the transcription of these biosynthetic genes and a corresponding halt in the production of botcinins. researchgate.net This demonstrates the critical role of BcBoa13 in activating the this compound biosynthetic pathway. researchgate.net

The production of this compound is also modulated by broader cellular signaling pathways. The Ca²⁺/calcineurin signaling pathway, a crucial regulatory network in many fungi, has been shown to co-regulate the expression of the BcBOA genes. nih.gov This pathway is known to control the expression of the botrydial (B1222968) biosynthetic gene cluster as well. nih.gov The Gα subunit of a heterotrimeric G protein, Bcg1, acts as an upstream activator of the Ca²⁺/calmodulin-dependent phosphatase calcineurin. plos.orgnih.gov Studies have demonstrated that calcineurin is required for secondary metabolism in B. cinerea, and that Bcg1 and calcineurin share a set of target genes, including those for botcinic acid biosynthesis. plos.orgnih.gov This indicates that environmental or developmental cues that trigger calcium signaling can influence the production of this compound.

Microbial Producers and Environmental Influences on this compound Accumulation

Botrytis cinerea is the primary microbial producer of this compound. However, the production of this metabolite can vary significantly among different strains of the fungus, influenced by genetic diversity and environmental conditions.

Diversity of Botrytis cinerea Strains and Their this compound Production Profiles

Botrytis cinerea is a species complex with considerable genetic diversity. um.es Strains of B. cinerea can differ in various phenotypic traits, including their secondary metabolite profiles. While the reference strain B05.10 is known to produce botcinic acid and its derivatives, the production levels and the specific types of botcinins, such as this compound, can vary among different isolates. nih.gov This variation in production profiles is likely due to the high level of genetic variation within the species, including single-nucleotide polymorphisms (SNPs) and the presence or absence of certain genes or even entire gene clusters in different strains. nih.gov The study of natural populations of B. cinerea has revealed that strains producing both botcinic acid and botrydial are often more virulent, suggesting a role for these compounds in the fungus's pathogenic lifestyle.

| Strain | Known Secondary Metabolites | Reference |

| B05.10 | Botrydial, Botcinic acid and derivatives | nih.govensembl.orgdoe.govkegg.jp |

| T4 | Botrydial | nih.gov |

| Various field isolates | Varying profiles of botrydial and botcinic acid |

Impact of Environmental Factors and Cultivation Conditions on this compound Yields

The biosynthesis and resultant yield of this compound, a polyketide metabolite produced by the fungus Botrytis cinerea, are significantly influenced by a range of environmental and cultivation parameters. These factors, including the composition of the growth medium, temperature, and ambient pH, play a crucial role in regulating the metabolic pathways responsible for the production of botcinins.

Cultivation Media and Nutrient Availability

The production of botcinins by B. cinerea is highly dependent on the nutrient composition and physical state of the cultivation medium. Research has demonstrated that the yield of botcinic acid and its derivatives is generally higher on solid media compared to liquid cultures nih.gov. For instance, cultivation on solid malt medium resulted in greater production than on a liquid-modified Czapek–Dox medium nih.gov. Other successful media for producing B. cinerea inoculum and metabolites include potato dextrose agar (PDA), as well as solid-phase and liquid fermentation setups researchgate.net.

Nutrient availability is a critical trigger for the production of phytotoxins. The transition of B. cinerea into its aggressive necrotrophic phase, which is characterized by the secretion of toxins like botcinins, is often prompted by an increase in the availability of sugars and nitrogen in the host tissue as it ripens nih.gov. This suggests that high nutrient levels, particularly carbohydrates and nitrogen, are favorable for the biosynthesis of these secondary metabolites. Studies have also shown that the fungus's response to external chemical signals is dependent on sugar availability, highlighting the interplay between nutrition and metabolic regulation nih.gov.

Temperature

Temperature is a critical environmental factor governing the growth and metabolic activity of B. cinerea. The optimal temperature range for the mycelial growth of the fungus is generally considered to be between 20°C and 25°C researchgate.netresearchgate.net. Studies have recorded maximal growth at 25°C, with significantly reduced or no growth observed at temperatures of 35°C or higher researchgate.netresearchgate.net. Specifically, for the development of "noble rot" on grapes—a specialized infection by B. cinerea that leads to the production of unique metabolites—a temperature of 20-25°C during the initial infection phase is considered optimal iastate.edu. While direct studies quantifying this compound yield at different temperatures are limited, the optimal growth range of the fungus strongly correlates with conditions suitable for its metabolic activity, including the production of secondary metabolites. The efficacy of microbial biocontrol agents against B. cinerea is also highest around 25°C, further indicating that this temperature is key for the fungus's biological activity mdpi.com.

pH and Humidity

Botrytis cinerea actively modifies the pH of its surrounding environment, a process linked to its virulence. The fungus typically acidifies its medium through the secretion of organic acids, such as oxalic acid nih.govfrontiersin.org. It thrives in acidic conditions, with optimal mycelial growth observed at a pH of 4.5 researchgate.net. The fungal transcription factor PacC, which regulates the response to ambient pH, is essential for virulence, particularly on host tissues with a neutral pH. This regulatory pathway influences the secretion of various enzymes and metabolites, indicating that ambient pH is a key determinant of the fungus's pathogenic behavior and, by extension, its toxin production profile nih.gov.

Table 1: Influence of Environmental Factors on Botrytis cinerea Growth and Metabolism

| Factor | Optimal Range/Condition | Effect on B. cinerea | Reference |

|---|---|---|---|

| Medium | Solid Malt Agar | Higher production of botcinic acid and derivatives compared to liquid Czapek-Dox. | nih.gov |

| Nutrients | High Sugar & Nitrogen | Triggers necrotrophic phase and toxin production. | nih.gov |

| Temperature | 20-25°C | Optimal range for mycelial growth and metabolic activity. | researchgate.netresearchgate.netiastate.edu |

| pH | 4.5 | Optimal pH for radial mycelial growth. | researchgate.net |

| Humidity | >95% (initial) | Essential for conidia germination and infection. | researchgate.netiastate.edu |

Inter-Microbial Interactions Affecting this compound Biosynthesis and Secretion

The biosynthesis of secondary metabolites, including this compound, in Botrytis cinerea is not solely a response to abiotic environmental cues. It is also significantly modulated by complex interactions with other microorganisms in its habitat. These interactions, whether competitive or antagonistic, can trigger the activation of otherwise silent ("cryptic") gene clusters, leading to a diversified profile of secreted compounds boku.ac.atfrontiersin.org.

Fungal-Fungal Interactions

Co-cultivation of B. cinerea with other fungal species has been shown to be an effective method for inducing the production of novel secondary metabolites not observed when the fungus is grown in a pure culture (axenic culture) nih.govresearchgate.net. This phenomenon is believed to mimic the natural competitive environment where chemical signaling and warfare are common. For example, when confronted with mycoparasitic fungi like Trichoderma spp., which are known biocontrol agents, B. cinerea engages in a form of chemical crosstalk nih.govoup.com. Research has shown that in the interaction zone between Trichoderma arundinaceum and B. cinerea, a virulence-related secondary metabolite from B. cinerea can actively suppress the production of an antifungal compound by the Trichoderma strain nih.gov. This demonstrates that the secondary metabolism of B. cinerea is highly responsive and adaptive to the presence of competing fungi. While direct evidence of altered this compound secretion is specific in this context, the principle of interaction-mediated metabolic shifts is well-established.

Bacterial-Fungal Interactions

Interactions with bacteria can also profoundly impact the physiology and metabolism of B. cinerea. Numerous bacterial species, such as Pseudomonas protegens and Bacillus velezensis, exhibit direct antifungal activity against B. cinerea by secreting their own array of secondary metabolites nih.govmdpi.com. This antagonistic pressure can induce a defensive response in B. cinerea, potentially altering its production of phytotoxins. The introduction of antifungal compounds by bacteria creates a significant stressor that could plausibly lead to a shift in the fungus's secondary metabolite profile, including the up- or down-regulation of the botcinin biosynthetic pathway. Furthermore, some bacteria associated with host plants can induce systemic resistance in the plant itself, indirectly affecting the environment in which the fungus grows and procures nutrients researchgate.net.

Influence of Host Plant Metabolites

While not a microbe, the host plant provides the immediate chemical environment for B. cinerea and its secondary metabolites play a key role in the interaction. The fungus has developed mechanisms to adapt to plant secondary metabolites (PSMs) that have antifungal properties, such as resveratrol found in grapes asm.org. This adaptation can involve the upregulation of genes encoding ATP-binding cassette (ABC) transporters, which function to efflux toxic compounds from the fungal cell asm.orgmdpi.com. This response to the host's chemical defenses indicates a sophisticated metabolic adaptation by the fungus. It is plausible that this adaptive response also involves modulating the production of its own virulence factors, including botcinins, to overcome plant defenses and successfully colonize the host tissue.

Table 2: Summary of Inter-Microbial Interactions and Their Potential Effect on B. cinerea Secondary Metabolism

| Interacting Organism | Type of Interaction | Observed/Potential Effect on B. cinerea Metabolism | Reference |

|---|---|---|---|

| Other Fungi (e.g., Trichoderma spp.) | Competition / Antagonism | Induction of novel secondary metabolites; responsive chemical crosstalk. | frontiersin.orgnih.govnih.gov |

| Bacteria (e.g., Pseudomonas, Bacillus) | Antagonism | Exposure to bacterial antifungal metabolites may induce a defensive metabolic response. | nih.govmdpi.com |

| Host Plant | Host-Pathogen Interaction | Adaptation to plant secondary metabolites (PSMs) involves metabolic changes, such as upregulating efflux pumps. | asm.orgmdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Botcinic acid |

| Czapek–Dox |

| Oxalic acid |

| Harzianum A |

Structural Elucidation Methodologies for Botcinin F and Its Analogs

Advanced Spectroscopic Techniques in Botcinin F Structure Determination

The foundational approach to elucidating the structure of this compound relied on a suite of sophisticated spectroscopic methods. These techniques provided critical information regarding the compound's molecular formula, connectivity, and stereochemical arrangement. The structure of this compound was determined to be 3-O-deacetyl-2-epi-botcinin A through these methods. acs.orgwindows.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural analysis of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were employed to piece together the intricate framework of the molecule.

¹H NMR spectroscopy provided information on the chemical environment of each proton, their multiplicities (splitting patterns), and coupling constants, which helped to establish the connectivity of adjacent protons. ¹³C NMR spectroscopy revealed the number of unique carbon atoms and their hybridization states.

Table 1: ¹H and ¹³C NMR Data for this compound (CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 72.9 (CH) | 4.02 (d, 8.5) |

| 3 | 71.8 (CH) | 3.51 (dd, 8.5, 2.4) |

| 4 | 78.9 (CH) | 3.29 (dd, 9.5, 2.4) |

| 5 | 42.1 (CH) | 1.87 (m) |

| 6 | 36.9 (CH) | 1.95 (m) |

| 7 | 74.5 (CH) | 4.88 (d, 2.1) |

| 8 | 41.2 (CH) | 2.11 (m) |

| 9 | 17.5 (CH₃) | 0.91 (d, 6.7) |

| 10 | 11.2 (CH₃) | 0.93 (d, 7.0) |

| 11 | 134.1 (CH) | 7.03 (dd, 15.6, 6.7) |

| 12 | 131.9 (CH) | 5.89 (d, 15.6) |

| 13 | 175.4 (C) | - |

| 1' | 168.0 (C) | - |

| 2' | 123.0 (CH) | 5.81 (d, 15.6) |

| 3' | 150.3 (CH) | 6.89 (dt, 15.6, 7.0) |

| 4' | 35.8 (CH₂) | 2.18 (q, 7.0) |

| 5' | 23.4 (CH₂) | 1.48 (sext, 7.3) |

| 6' | 32.5 (CH₂) | 1.31 (m) |

| 7' | 23.6 (CH₂) | 1.31 (m) |

| 8' | 14.4 (CH₃) | 0.90 (t, 7.0) |

Data sourced from Tani, H., et al. (2006). Journal of Natural Products, 69(4), 722-725.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

Mass spectrometry played a vital role in determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), likely utilizing a technique such as Electrospray Ionization (ESI), would have provided a highly accurate mass measurement of the molecular ion.

This precise mass measurement allowed for the determination of the molecular formula, C₂₂H₃₆O₆. Analysis of the fragmentation pattern in the mass spectrum would have provided additional structural information, helping to confirm the presence of specific functional groups and substructures deduced from NMR data.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 435.2359 | 435.2353 | C₂₂H₃₆O₆Na |

Data sourced from Tani, H., et al. (2006). Journal of Natural Products, 69(4), 722-725.

Role of Optical Rotation and Chiroptical Spectroscopy in this compound Stereochemical Assignment

While specific circular dichroism (CD) spectroscopy data for this compound is not detailed in the primary literature, this technique is a powerful tool for investigating the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of chromophores and thus the absolute configuration of stereocenters. For complex molecules like the botcinins, CD data, often in conjunction with computational predictions, can be instrumental in assigning the absolute stereochemistry.

Chemical Derivatization and Degradation Strategies for Structural Confirmation of this compound

To further solidify the proposed structure and determine the absolute configuration of its stereocenters, chemical derivatization strategies were employed. A key transformation was the acetylation of this compound. Treatment of this compound with acetic anhydride (B1165640) and pyridine (B92270) yielded a diacetylated product. This diacetate was found to be identical to a product derived from the reduction of Botcinin A, which has a known stereochemistry. This chemical correlation was instrumental in confirming the carbon skeleton and the relative and absolute stereochemistry of this compound. The unequivocal structures of this compound and its analogs have also been confirmed through their total synthesis. rsc.org

Computational Chemistry Approaches Complementing Experimental this compound Structural Elucidation

While the primary elucidation of this compound's structure relied on experimental spectroscopic and chemical methods, computational chemistry offers powerful complementary tools for such analyses. Although specific computational studies on this compound are not extensively reported, methods such as Density Functional Theory (DFT) are widely used to predict NMR chemical shifts and optical rotation values for proposed structures.

In a typical workflow, the NMR chemical shifts for all possible stereoisomers of a molecule are calculated using DFT. These calculated spectra are then compared to the experimental data to identify the most likely candidate structure. Similarly, the specific rotation can be calculated for different enantiomers to help assign the absolute configuration based on the sign of the experimental optical rotation. These computational approaches can be particularly valuable in distinguishing between diastereomers that may have very similar spectroscopic properties, providing an additional layer of confidence in the final structural assignment.

Biological Activities and Molecular Mechanisms of Action of Botcinin F

Modulatory Effects of Botcinin F on Cellular and Biochemical Pathways

This compound belongs to the botcinin family of polyketide metabolites, which are derivatives of botcinic acid, a known phytotoxin produced by the grey mould fungus Botrytis cinerea. nih.gov These compounds play a significant role in the fungus's interaction with host plants.

This compound, as a derivative of botcinic acid, is implicated in the phytotoxic activity of Botrytis cinerea. These phytotoxins are known to induce visible symptoms of chlorosis (yellowing) and necrosis (tissue death) on host plant leaves. nih.gov The process of necrotrophic infection by B. cinerea involves killing host cells to acquire nutrients. This is often associated with the induction of an oxidative burst in the plant, a rapid production of reactive oxygen species (ROS) like hydrogen peroxide. nih.govnih.gov While ROS production is a primary plant defense mechanism, necrotrophic pathogens like B. cinerea can exploit this response to promote programmed cell death and facilitate colonization. nih.govnih.gov The cellular damage and necrosis caused by botcinins contribute to this oxidative stress environment during the host-pathogen interaction. nih.gov

The precise molecular receptors and primary target molecules for this compound within host plant cells have not been definitively identified in available research. Phytotoxins often interact with cellular membranes, leading to a loss of integrity, ion leakage, and eventual cell collapse. nih.gov This suggests that the biological activity of this compound likely involves interactions with key components of the plasma membrane or other cellular organelles, but the specific protein or lipid targets remain an area for further investigation.

The influence of this compound on downstream signaling can be viewed from two perspectives: the producing organism and the host plant.

Within Botrytis cinerea, the biosynthesis of botcinic acid and its derivatives is regulated by an upstream signaling cascade. The expression of the genes responsible for producing these compounds is co-regulated by the Gα subunit BCG1, a component of a heterotrimeric G protein signaling pathway. nih.govnih.gov This indicates that the production of this compound is tightly controlled by the fungus in response to environmental or host-derived cues.

In the host plant, the cellular damage and oxidative stress induced by this compound and related toxins trigger the plant's own defense signaling cascades. nih.gov Upon detection of pathogen-associated molecules or cellular damage, plants activate complex signaling networks, often involving mitogen-activated protein kinase (MAPK) cascades, which lead to the expression of defense-related genes and the production of antimicrobial compounds. nih.govmdpi.com

In Vitro and Ex Vivo Models for Assessing this compound Biological Activities

The biological effects of this compound and related compounds are evaluated using a variety of established laboratory models.

In Vitro Models: These models utilize isolated cells or molecules to assess specific biological activities.

Antifungal Assays: The antifungal properties of this compound have been directly tested in vitro. Purified this compound, along with Botcinin E and botcinic acid, demonstrated weak antifungal activity against Magnaporthe grisea, the fungus responsible for rice blast disease. nih.gov

Cell Culture Assays: Plant cell suspension cultures or protoplasts can be used to quantify the phytotoxicity of compounds like this compound. nih.gov Parameters such as cell viability, membrane integrity, and markers for programmed cell death can be measured following exposure to the toxin. nih.govspringernature.com

Ex Vivo Models: These models use excised tissues or organs, providing a more complex biological system than in vitro setups. mdpi.com

Detached Leaf/Leaf Disc Assays: A primary method for assessing phytotoxicity involves applying the purified compound to detached leaves or small discs of leaf tissue. mdpi.com Researchers can then observe and quantify the development of necrotic or chlorotic lesions over time, providing a clear indication of the compound's ability to damage plant tissue. This method is crucial for studying the virulence factors of pathogens like B. cinerea. nih.gov

| Model Type | Specific Example | Purpose | Finding for this compound/Related Compounds |

| In Vitro | Antifungal activity assay against Magnaporthe grisea | To measure the direct inhibitory effect on fungal growth. | This compound showed weak antifungal activity. nih.gov |

| In Vitro | Plant cell suspension cultures | To assess cytotoxicity and effects on cell viability. | General model for phytotoxins. |

| Ex Vivo | Detached bean or tomato leaf assay | To observe the induction of necrosis and chlorosis on plant tissue. | Botcinic acid and its derivatives induce necrosis. nih.gov |

Synthetic Chemistry and Analog Design of Botcinin F

Total Synthesis Strategies for Botcinin F and its Stereoisomers

The total synthesis of this compound and its related family members is a complex undertaking due to the molecule's numerous stereocenters and its bicyclic lactone core. Research in this area has focused on developing highly controlled and efficient chemical reactions to construct the molecule with the correct three-dimensional arrangement.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is conceptually disassembled into simpler, commercially available precursors. This process helps to identify strategic bond disconnections and plan a forward synthetic route.

For this compound, a common retrosynthetic strategy involves three primary disconnections:

Ester Bond Disconnection : The final ester linkage is disconnected to separate the complex bicyclic core, a hexahydropyrano[3,2-b]pyran-2(3H)-one, from the aliphatic side chain.

Bicyclic Core Disconnection : The bicyclic system itself is simplified. A key step is breaking the lactone ring, often envisioned as arising from an intramolecular cyclization reaction. This leads back to a substituted tetrahydropyran (B127337) ring intermediate.

Tetrahydropyran Ring Disconnection : The highly substituted tetrahydropyran ring is further broken down into a chiral linear precursor, which can ultimately be traced back to simple starting materials like lactic acid derivatives.

This logical approach breaks down a formidable target into manageable synthetic fragments, allowing for a convergent and modular assembly.

Achieving the correct stereochemistry is the most critical challenge in the synthesis of this compound. Chemists have employed a range of powerful stereoselective reactions to control the orientation of atoms at each chiral center.

Key methodologies include:

Asymmetric Aldol (B89426) Reactions : These reactions are fundamental for constructing carbon-carbon bonds while setting specific stereocentries. For instance, the Mukaiyama aldol reaction has been used in a diastereoselective manner to create key fragments of the molecule. Asymmetric aldol reactions are crucial for establishing the chiral centers in both the side chain and the precursors to the bicyclic core.

Intramolecular Reformatsky Reactions : A pivotal step in forming the lactone portion of the bicyclic core involves a Samarium(II) iodide (SmI₂) mediated intramolecular Reformatsky reaction. This reaction allows for the stereoselective formation of the challenging 3,4-trans or 3,4-cis relationship on the lactone ring, a key structural feature of the botcinin family.

6-endo Ring Closure : The formation of the tetrahydropyran ring, a central component of the core structure, has been achieved using 6-endo ring closure strategies, effectively constructing the cyclic ether portion of the molecule.

These advanced synthetic methods are essential for minimizing the formation of incorrect stereoisomers and enabling an efficient synthesis of the desired product.

Table 1: Key Stereoselective Reactions in this compound Synthesis

| Reaction Type | Purpose in Synthesis | Key Reagents/Conditions |

|---|---|---|

| Asymmetric Aldol Reaction | Construction of C-C bonds with defined stereochemistry in the side chain and core precursors. | Chiral auxiliaries, Lewis acids (e.g., Mukaiyama aldol). |

| Intramolecular Reformatsky Reaction | Stereoselective formation of the six-membered lactone ring. | Samarium(II) iodide (SmI₂). |

| 6-endo Ring Closure | Formation of the six-membered tetrahydropyran (cyclic ether) ring. | Various cyclization conditions. |

Design and Synthesis of this compound Analogs and Derivatives

The creation of analogs, or structurally similar molecules, is a cornerstone of medicinal chemistry, used to probe how molecular structure relates to biological function. While the total synthesis of this compound has been achieved, the exploration of its analogs remains a less developed field.

Structure-activity relationship (SAR) studies involve synthesizing a series of related compounds and evaluating their biological activity to determine which parts of the molecule are essential for its effects.

For this compound, comprehensive SAR studies have not been extensively reported in the scientific literature. However, initial biological testing of the natural product and its close relatives provides preliminary SAR insights. Studies have shown that this compound (identified as 3-O-deacetyl-2-epi-botcinin A) and the related compounds Botcinin E and botcinic acid exhibit weak antifungal activity against Magnaporthe grisea, a pathogen responsible for rice blast disease. nih.gov This finding suggests that the core botcinin scaffold, in these specific configurations, does not possess potent antifungal properties. Further studies would be needed to determine if modifications to the side chain, the stereochemistry, or the functional groups on the bicyclic core could enhance this activity.

Chemical modification strategies aim to systematically alter a molecule's structure to improve properties like potency, selectivity, or stability. Given the limited biological activity reported for this compound, targeted derivatization campaigns to enhance its bioactivity are not yet established.

However, the existing total synthesis routes provide a clear blueprint for how such analogs could be created. Potential modification strategies include:

Side Chain Modification : The aliphatic side chain could be readily altered by using different starting materials in the asymmetric aldol reactions. Analogs with varying lengths, branching, or functional groups in the side chain could be synthesized to explore its role in bioactivity.

Functional Group Derivatization : The free hydroxyl group on the lactone ring of this compound is a prime target for modification. It could be acylated, alkylated, or otherwise functionalized to probe the effect of this group on the molecule's properties.

Stereochemical Variation : The stereoselective methods used in the total synthesis could be adapted to intentionally produce stereoisomers of this compound. Comparing the activity of these isomers would provide crucial information on the importance of the molecule's three-dimensional shape for any biological function.

These strategies would enable a systematic exploration of the this compound chemical space and are a necessary next step to fully understand the potential of this molecular scaffold.

Analytical and Detection Methodologies for Botcinin F

Chromatographic Separation Techniques for Botcinin F Isolation and Purification

Chromatography is fundamental to the study of this compound, enabling its separation from a complex mixture of other fungal metabolites. The initial isolation of botcinins, including this compound, from Botrytis cinerea culture filtrates typically involves solvent extraction followed by multiple chromatographic steps to achieve the necessary purity for spectroscopic analysis and bioassays.

High-Performance Liquid Chromatography (HPLC) for this compound Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is routinely used for the profiling of secondary metabolites in fungal extracts, allowing for the separation and tentative identification of different botcinin analogues. For quantitative analysis, HPLC coupled with a suitable detector provides a robust platform for determining the concentration of this compound in various samples.

A typical HPLC method for the analysis of this compound and related polyketides employs a reversed-phase column, such as a C18 column. Separation is achieved using a mobile phase gradient, commonly consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. Detection is frequently performed using a UV-visible detector, as the chromophores within the this compound structure allow for its detection. The purification process following fungal culture extraction often involves preparative or semi-preparative HPLC to isolate sufficient quantities of the pure compound for structural elucidation. acs.org

Table 1: Typical Parameters for Reversed-Phase HPLC Analysis of Botrytis cinerea Metabolites

| Parameter | Description |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., starting with a low percentage of B, increasing to a high percentage over 20-30 minutes) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm or using a Diode Array Detector for full spectrum acquisition) |

| Injection Volume | 10 - 20 µL |

Other Advanced Chromatographic Methods for this compound Analysis

Beyond standard HPLC, other chromatographic techniques contribute to the analysis of this compound. Thin-Layer Chromatography (TLC) serves as a rapid, low-cost method for the preliminary screening of fungal extracts to check for the presence of polyketides before undertaking more complex analyses.

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures to deliver separations with greater resolution, higher sensitivity, and significantly reduced analysis times. UPLC is particularly valuable when coupled with mass spectrometry for high-throughput metabolomic studies, where it can effectively separate this compound from dozens of other metabolites in a single run.

Mass Spectrometry-Based Detection and Quantification of this compound in Complex Biological Matrices

Mass Spectrometry (MS) is an indispensable tool for the detection and quantification of this compound, offering unparalleled sensitivity and selectivity, especially in complex biological matrices like plant tissues or fungal cultures. When coupled with a chromatographic inlet such as HPLC or UPLC (LC-MS), it allows for the confident identification and measurement of the target analyte.

For quantitative studies, tandem mass spectrometry (MS/MS) is the method of choice. In a typical UPLC-MS/MS workflow, this compound is first separated chromatographically and then ionized, most commonly using electrospray ionization (ESI) in positive ion mode. The resulting precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components and allowing for detection at very low concentrations.

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability is crucial for confirming the elemental composition of this compound and for distinguishing it from other co-eluting compounds with similar nominal masses during untargeted metabolomic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel compounds and for the confirmation of known ones like this compound. acs.orgnih.govacs.org The definitive structures of Botcinin E and this compound were originally determined through extensive spectroscopic analysis, primarily relying on NMR. acs.orgnih.govacs.org

One-dimensional (1D) NMR experiments, including ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings (H-H connectivities), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. The relative and absolute stereochemistry of this compound was established using Nuclear Overhauser Effect (NOE) experiments and chemical conversion methods. acs.orgnih.gov Furthermore, NMR is an excellent tool for assessing the purity of an isolated sample, as signals from impurities can be readily detected.

Note: The specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are detailed in the primary literature from its initial isolation and characterization (Tani et al., J. Nat. Prod. 2006, 69(4), 722–725). This data is essential for creating a definitive reference table for the compound.

Integrated Analytical Platforms for Comprehensive this compound Metabolite Profiling

Comprehensive analysis of this compound and its related biosynthetic pathway often involves integrated analytical platforms, primarily within the field of metabolomics. These platforms combine high-resolution separation techniques (UPLC or GC) with high-resolution mass spectrometry (such as QTOF-MS or Orbitrap-MS) to simultaneously measure a wide array of metabolites in a biological sample.

Such metabolomic approaches can be used to study the production of this compound by Botrytis cinerea under various conditions, for instance, during its interaction with a host plant. By comparing the metabolic profiles of wild-type fungal strains with genetically modified strains (e.g., those with knock-outs in the botcinic acid biosynthetic gene cluster), researchers can identify this compound, its precursors, and other related derivatives. nih.gov This untargeted or targeted profiling provides valuable insights into the function of the biosynthetic pathway and the role of its products in fungal physiology and pathogenesis. Pathway analysis tools can then map the identified metabolites to known biochemical pathways, helping to elucidate the broader metabolic impact of this compound production.

Ecological and Environmental Role of Botcinin F

Botcinin F as a Phytotoxin in Plant-Pathogen Interactions (e.g., Botrytis cinerea - Host Plants)

This compound, a polyketide metabolite produced by the necrotrophic fungus Botrytis cinerea, plays a significant role as a phytotoxin in the complex interactions between the pathogen and its host plants. nih.gov B. cinerea is the causal agent of gray mold disease, affecting a vast range of over 200 plant species. conicet.gov.arnih.gov The fungus employs a multifaceted strategy to infect and colonize plant tissues, which includes the secretion of a cocktail of cell wall-degrading enzymes, reactive oxygen species, and phytotoxins. nih.govnih.gov Among these, botcinins, including this compound, are recognized as important virulence factors. nih.gov

The phytotoxic nature of botcinins is characterized by their ability to induce chlorosis and necrosis on host plant tissues. researchgate.net This cellular damage is a key component of the necrotrophic lifestyle of B. cinerea, which thrives on dead and decaying plant matter. mdpi.com The production of these toxins facilitates the pathogen's ability to kill host cells, leading to the development of disease symptoms. nih.gov Research has shown that the expression of genes involved in the biosynthesis of botcinic acid, the precursor to botcinins, is upregulated during the infection of host plants like tomato. researchgate.netsciencedaily.com Furthermore, the presence of certain plant-produced defense compounds, known as phytoalexins, can paradoxically induce the expression of genes responsible for producing phytotoxic metabolites like botcinins, suggesting a complex interplay between host defense and fungal virulence. nih.gov

Role of this compound in Fungal Virulence and Pathogenesis

The virulence of Botrytis cinerea is a complex trait determined by a multitude of factors, and this compound, as part of the botcinin family of metabolites, is a significant contributor. nih.gov The fungus's ability to cause disease is intimately linked to its capacity to produce and secrete a variety of compounds that overcome plant defenses and facilitate nutrient acquisition from the host. conicet.gov.arnih.gov

This compound, along with other botcinins and the sesquiterpene phytotoxin botrydial (B1222968), directly contributes to the necrotizing activity of B. cinerea. nih.gov The induction of host cell death is a hallmark of necrotrophic pathogens, and these toxins are key instruments in this process. mdpi.com The application of purified botcinic acid and its derivatives has been shown to cause chlorosis and necrotic lesions on plant tissues, mimicking the symptoms observed during a natural infection. researchgate.net

During pathogenesis, B. cinerea secretes these toxins into the host tissue, leading to the breakdown of cellular integrity and the formation of spreading lesions. nih.gov The expansion of these necrotic lesions provides the fungus with a source of nutrients, allowing for further growth and reproduction. nih.gov Studies involving mutant strains of B. cinerea have provided crucial insights into the role of these toxins. While the absence of a single class of toxin may not completely abolish virulence, it can significantly reduce the pathogen's ability to cause disease, highlighting the importance of these compounds in the infection process. nih.gov

The following table summarizes the key findings from studies on the role of B. cinerea phytotoxins in virulence:

| Phytotoxin Family | Role in Virulence | Effect on Host Tissue | Reference |

| Botcinins (including F) | Contributes to full virulence, acts redundantly with botrydial. | Induces chlorosis and necrosis. | nih.gov |

| Botrydial | A major virulence factor, acts redundantly with botcinins. | Induces chlorosis and cell collapse. | conicet.gov.ar |

A key aspect of the virulence of B. cinerea is the functional redundancy of its secreted phytotoxins. nih.gov this compound, as part of the botcinin family, exhibits functional redundancy with another major class of phytotoxins produced by the fungus, the sesquiterpenoid botrydial and its derivatives. nih.govsciencedaily.com This redundancy means that the loss of one toxin may be compensated for by the continued production of the other, making the fungus a highly robust pathogen. nih.gov

Genetic studies have been instrumental in demonstrating this redundancy. Mutants of B. cinerea that are deficient in the production of either botcinins or botrydial alone often show little to no reduction in virulence on certain hosts. nih.gov However, double mutants that are incapable of producing both classes of toxins exhibit a marked decrease in their ability to cause disease. nih.govresearchgate.net This indicates that botcinins and botrydial have overlapping functions in pathogenesis and that their combined action is crucial for the full virulence of the fungus. nih.gov

This functional redundancy is a significant evolutionary advantage for B. cinerea, as it ensures the pathogen's success even if one of its virulence pathways is compromised. nih.gov It also complicates efforts to control gray mold disease, as targeting a single virulence factor may not be sufficient to confer resistance in host plants. The table below illustrates the impact of toxin gene knockouts on the virulence of B. cinerea.

| B. cinerea Mutant | Virulence on Host Plants | Implication | Reference |

| Deficient in botcinin production | Unaffected or slightly reduced | Suggests redundancy with other factors. | nih.gov |

| Deficient in botrydial production | Unaffected or slightly reduced | Suggests redundancy with other factors. | nih.gov |

| Deficient in both botcinin and botrydial production | Markedly reduced | Demonstrates functional redundancy between the two toxin families. | nih.govresearchgate.net |

Inter-Species Chemical Communication and Competition Mediated by this compound

The production of secondary metabolites like this compound is not only crucial for plant-pathogen interactions but also plays a role in the broader ecological context of inter-species chemical communication and competition. In their natural environment, fungi are in constant competition with other microorganisms for resources and space. conicet.gov.ar

Botcinins have been shown to possess antifungal properties. nih.gov For instance, Botcinin E, this compound, and botcinic acid have demonstrated weak antifungal activity against Magnaporthe grisea, the causative agent of rice blast disease. nih.gov This suggests that B. cinerea may use these compounds to inhibit the growth of competing fungal species in its vicinity.

Research on the interaction between B. cinerea and competing fungi, such as those from the genus Trichoderma, has indicated that botrydial and botcinins can inhibit the conidia germination and germ tube growth of these potential competitors. conicet.gov.ar However, the complexity of these interactions is highlighted by the observation that B. cinerea mutants unable to produce these toxins can still antagonize competing fungi, suggesting that other mechanisms are also at play, and again pointing to the concept of functional redundancy in the chemical arsenal (B13267) of B. cinerea. conicet.gov.ar

Environmental Dynamics and Fate of this compound in Agroecosystems

Detailed scientific information specifically documenting the environmental dynamics and fate of this compound in agroecosystems is currently limited. The persistence, degradation, mobility, and ultimate fate of most fungal secondary metabolites, including botcinins, in soil and water environments are not well-studied.

General principles of environmental science suggest that complex organic molecules like this compound would be subject to both biotic and abiotic degradation processes. Biotic degradation would likely involve metabolism by soil microorganisms, while abiotic factors such as sunlight (photolysis) and hydrolysis could also contribute to its breakdown. The extent and rate of these processes would be influenced by various environmental factors including soil type, pH, temperature, moisture, and microbial community composition.

The potential for leaching into groundwater or transport via surface runoff would depend on the compound's solubility in water and its adsorption to soil particles. However, without specific experimental data for this compound, any discussion on its environmental fate remains speculative. Further research is needed to understand the ecological impact of this and other fungal phytotoxins beyond their direct role in plant disease.

Advanced Research Perspectives and Methodological Innovations in Botcinin F Studies

Omics Technologies Applied to Botcinin F Research

Omics technologies, such as metabolomics, proteomics, transcriptomics, and genomics, offer comprehensive views of biological systems. Their application in this compound research allows for a holistic understanding of the complex molecular networks involved in its production, regulation, and interaction with other organisms. Integrating these diverse datasets is crucial for deciphering complex biological processes frontiersin.orgmdpi.comfrontiersin.org. These technologies have significantly advanced the understanding of molecular and genetic mechanisms in host-pathogen interactions, which is relevant given that this compound is produced by a plant pathogen researchgate.net.

Metabolomics and Proteomics Approaches for Unraveling this compound Pathways and Targets

Metabolomics and proteomics are powerful tools for the unbiased assessment of molecular changes within biological systems revespcardiol.org. Metabolomics focuses on the comprehensive study of metabolites, while proteomics examines the entire set of proteins. By applying these approaches to organisms producing this compound, researchers can gain insights into the metabolic pathways leading to its synthesis and identify proteins involved in its production, transport, or activity. Integrating metabolomics and proteomics data can advance the understanding of pathophysiological mechanisms and aid in identifying novel biomarkers or targets mdpi.comrevespcardiol.orgbiorxiv.org. While specific findings on this compound pathways and targets using these methods are not detailed in the provided search results, these technologies are generally employed to understand disease biology and identify potential therapeutic targets by analyzing changes in metabolites and proteins mdpi.combiorxiv.org. Studies integrating multi-omics data, including proteomics and metabolomics, have been used to understand metabolic heterogeneity and identify key metabolic pathways in other biological systems frontiersin.org.

Transcriptomics and Genomics for Understanding this compound Gene Regulation and Evolution

Transcriptomics and genomics provide insights into gene expression patterns, gene regulation, and the evolutionary history of organisms. Transcriptomic analysis, which studies the complete set of RNA transcripts, can reveal how the expression of genes involved in this compound biosynthesis is regulated under different conditions nih.govharvard.edufrontiersin.org. Genomics, the study of the entire genome, helps identify the genes responsible for this compound production and provides the genetic context for understanding regulatory mechanisms and evolutionary relationships plos.org. Integrating genomics and transcriptomics can help identify the molecular underpinnings of biological processes frontiersin.org. The evolution of gene regulation, including transcriptional regulation, is believed to underlie many phenotypic differences within and between species nih.gov. Studies have shown that changes in gene expression can cause significant phenotypic changes nih.govfrontiersin.org. Analyzing gene expression variance through transcriptomics and genomics can provide further understanding of complex traits plos.org. These approaches are applicable to studying the genetic basis and evolutionary trajectory of this compound production in Botrytis species.

Genetic Engineering and Synthetic Biology Approaches for Modulating this compound Production and Diversity

Genetic engineering and synthetic biology offer powerful tools to manipulate biological systems for desired outcomes, including the production of specific compounds. These fields involve altering the genetic makeup of organisms to produce desired traits or designing and constructing new biological parts, devices, and systems als-journal.commdpi.com. In the context of this compound, genetic engineering and synthetic biology can be used to modify the metabolic pathways in Botrytis species to enhance or alter this compound production mdpi.com. Techniques such as site-directed mutagenesis and other methods can be employed to generate genetic diversity and create variations in compound production als-journal.comnih.gov. Synthetic biology aims to make the design of genetically-encoded biological systems more systematic and efficient, which can be applied to optimizing the biosynthesis of natural products like this compound nih.gov. These approaches have the potential to overcome limitations of traditional production methods and enhance the efficiency of bioactive compound synthesis mdpi.com. Genetic engineering and synthetic biology are also being applied in broader contexts, such as modifying microorganisms for pharmaceutical applications and potentially impacting biodiversity mdpi.comnih.gov.

Advanced Imaging Techniques for Localizing this compound or its Biological Interactions

Advanced imaging techniques play a crucial role in visualizing the localization of molecules and their interactions within biological systems. Techniques such as fluorescence microscopy, often utilizing fluorescent proteins like GFP, can be adapted to study the distribution of this compound within fungal cells or during its interaction with host plants researchgate.net. While challenges exist in achieving sufficient fluorescence intensity in some fungi like Botrytis cinerea using standard GFP, codon-optimized versions can improve expression researchgate.net. Co-localization studies, which visualize the spatial relationship between different molecules, can help identify proteins or cellular structures that interact with this compound or are involved in its transport or activity neurotransmitter.net. These imaging methods provide spatial and temporal information that complements the data obtained from omics technologies, offering a more complete picture of this compound's behavior in a biological context.

Q & A

Q. What are the structural characteristics of Botcinin F, and how do they inform its phytotoxic activity?

this compound (compound 10 in Figure A of ) is a sesquiterpene-derived phytotoxin produced by Botrytis cinerea. Its structure includes a bicyclic framework with hydroxyl and carbonyl functional groups, which are critical for membrane disruption in plant tissues. To validate its structure, researchers should employ nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Comparative studies with analogs like Botcinin A and E (compounds 8–10 in ) can highlight functional group contributions to bioactivity .

Q. What experimental approaches are recommended for isolating and quantifying this compound from fungal cultures?

Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (HPLC or TLC). Quantification requires calibration with a pure standard, validated via UV-Vis spectroscopy at wavelengths specific to this compound’s conjugated double bonds. For reproducibility, document extraction parameters (e.g., solvent polarity, temperature) and include negative controls (e.g., solvent-only extracts) to rule out interference .

Q. How can researchers confirm this compound’s role in Botrytis cinerea pathogenesis?

Use gene knockout mutants (e.g., Δbcbot5 strains) to disrupt this compound biosynthesis and compare lesion development in plant models (e.g., Arabidopsis). Pair this with complementation assays to restore phytotoxicity. Include statistical analysis of lesion area and pathogen biomass (qPCR) to quantify virulence reduction .

Advanced Research Questions

Q. How should experimental designs address functional redundancy among this compound and other phytotoxins?

Botrytis cinerea produces multiple phytotoxins with overlapping roles ( ). To dissect this compound’s unique contributions, design combinatorial knockout mutants (e.g., Δbcbot5 + Δbcbot1 for Botrydial) and assess additive/synergistic effects on host necrosis. Use transcriptomics to identify toxin-specific stress-response pathways in plants .

Q. What methodologies resolve contradictions in reported bioactivity levels of this compound across studies?

Discrepancies may arise from fungal strain variability or environmental conditions. Standardize culturing protocols (e.g., media composition, light cycles) and validate bioactivity via dual assays: in vitro (plasma membrane leakage assays) and in planta (detached-leaf assays). Perform meta-analyses of published LC50 values to identify confounding variables .

Q. How can researchers model this compound’s interaction with plant receptors?

Use molecular docking simulations with predicted receptor structures (e.g., PR-1 proteins) and validate via surface plasmon resonance (SPR) for binding affinity measurements. Pair with site-directed mutagenesis of receptor candidates to identify critical binding residues. Cross-reference with transcriptome data to confirm receptor upregulation during infection .

Data Presentation & Reproducibility

Q. What guidelines ensure clarity when presenting this compound-related data in manuscripts?

- Tables : Use Roman numerals (I, II) for table labels (). Include columns for compound ID, purity (%), bioactivity (IC50), and statistical significance (p-values).

- Figures : Highlight structural comparisons with Botcinin A/E in Figure 1, using color-coding for functional groups (avoid overcrowding; ).

- Supplemental Data : Provide raw NMR spectra, chromatograms, and mutant genotyping protocols in separate files, hyperlinked in the main text .

Q. How should limitations in this compound studies be addressed in discussion sections?

Acknowledge gaps such as incomplete genetic knockout efficiency or undefined host detoxification mechanisms. Propose follow-up studies using CRISPR-Cas9 for precise gene editing or metabolomics to track this compound degradation in planta .

Methodological Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.